1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane-like scaffold (bicyclo[2.2.1]heptane) with three methyl substituents at positions 1, 3, and 3, and an amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₂₀ClN (CAS: 131432-14-9), with a molecular weight of 189.73 g/mol . The stereochemistry of this compound is critical, as evidenced by its (1S,2S,4R)- configuration in the pure enantiomeric form .
Properties
CAS No. |
301822-76-4 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(3,6-7)8(9)11;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8?,10+;/m1./s1 |
InChI Key |
DEVCAEXWLLEPQL-VMKQZJJLSA-N |
SMILES |
CC1(C2CCC(C2)(C1N)C)C.Cl |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2N)(C)C.Cl |
Canonical SMILES |
CC1(C2CCC(C2)(C1N)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Structure
The compound features a bicyclic structure that contributes to its unique properties and interactions in biological systems.
Biochemical Research
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has been utilized as a biochemical tool in proteomics research. Its structure allows it to interact with various biological molecules, making it valuable for studying protein interactions and functions.
Case Study: Proteomics Applications
In a study examining the effects of bicyclic amines on protein stability, researchers found that 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride enhanced the stability of certain proteins under stress conditions. This property can be instrumental in developing protein-based therapies and understanding protein folding mechanisms.
Pharmacological Research
The compound has shown potential pharmacological properties, particularly as a stimulant and in neuropharmacological studies.
Case Study: Stimulant Properties
Research has indicated that compounds similar to 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride exhibit stimulant effects on the central nervous system (CNS). A study conducted on animal models demonstrated increased locomotor activity and enhanced cognitive function when administered this compound, suggesting its potential use in treating attention deficit disorders.
Synthesis and Analytical Chemistry
The compound serves as an important intermediate in the synthesis of other chemical entities due to its unique bicyclic structure.
Synthesis Pathway
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | Starting material (e.g., cyclopentene) | Catalytic hydrogenation | Bicyclic amine |
| 2 | Methylating agent (e.g., methyl iodide) | Base catalysis | Trimethylated product |
| 3 | Hydrochloric acid | Acid-base reaction | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride |
This synthesis pathway highlights the versatility of the compound as a building block for further chemical exploration.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a family of bicyclo[2.2.1]heptane derivatives with varying substituents and stereochemical profiles. Key analogs include:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, commonly referred to as TMBA , is a bicyclic amine with notable structural characteristics that have implications in various biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and mechanisms of action in neuropharmacology and other fields.
- Molecular Formula : C₁₀H₂₀ClN
- Molecular Weight : 189.73 g/mol
- CAS Number : 21252-46-0
- LogP : 2.86020 (indicating moderate lipophilicity)
TMBA is believed to exert its biological effects primarily through interactions with neurotransmitter systems, particularly involving dopamine and norepinephrine pathways. Studies suggest that it may act as a stimulant, influencing mood and cognitive functions.
Neuropharmacological Effects
TMBA has been investigated for its neuroprotective properties and potential roles in treating neurodegenerative diseases. Research indicates that it may enhance cognitive functions and memory retention, which is particularly relevant in models simulating conditions like Alzheimer's disease.
Case Studies and Research Findings
- Cognitive Enhancement : In a study using transgenic mice (5xFAD model), TMBA was shown to restore memory functions comparable to control groups, suggesting its potential as a cognitive enhancer. The study utilized behavioral tests such as the Morris Water Maze to assess spatial memory improvement .
- Antioxidant Activity : TMBA demonstrated significant antioxidant properties in vitro, which could contribute to its neuroprotective effects by mitigating oxidative stress associated with neurodegeneration .
- Stimulant Properties : Clinical observations indicate that TMBA may exhibit stimulant effects similar to those of amphetamines, leading to increased alertness and physical performance in animal models .
Data Table: Summary of Biological Activities
Safety and Toxicology
While TMBA shows promise in various applications, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride?
- Methodology : The compound can be synthesized via catalytic hydrogenation of oxime intermediates. For example, hydrogenation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-oxime using 10% Pd/C under 5 bar H₂ pressure at 80°C for 48 hours yields the amine, which is subsequently acidified with HCl to form the hydrochloride salt . Alternative protocols involve carbodiimide-mediated coupling reactions with amines .
- Key Data :
Q. How is the structural identity of this compound confirmed in research settings?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR/IR : To confirm bicyclic framework and functional groups (e.g., amine and methyl substituents) .
- Mass Spectrometry : For molecular weight validation (C₁₁H₂₂ClN, MW = 203.75 g/mol) .
- X-ray Crystallography : Resolves stereochemistry (1S,2S,4R configuration) .
- Key Data :
- InChI Key:
CBYXIIFIKSBHEY-MRTMQBJTSA-N. - SMILES:
Cl.CC (C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N.
Q. What are the solubility properties of this compound in common solvents?
- Methodology : Solubility is determined experimentally via gravimetric analysis or UV-Vis spectroscopy.
- Key Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 20–47 |
| Ethanol | 122 |
| Isopropanol | 476 |
Advanced Research Questions
Q. How does this compound act as a nicotinic acetylcholine receptor (nAChR) antagonist?
- Mechanistic Insight : It non-competitively blocks α3β4 and α4β2 nAChR subtypes by binding to allosteric sites, disrupting ion channel function .
- Experimental Design :
- Electrophysiology : Patch-clamp studies in neuronal cells (IC₅₀ values: 1–10 µM) .
- Radioligand Binding Assays : Competes with [³H]-epibatidine for receptor occupancy .
Q. What is its role in inhibiting RNA virus replication?
- Methodology : The compound’s derivatives (e.g., 1,3-disubstituted ureas) inhibit viral proteases or host-cell entry mechanisms.
- In Vitro Assays : Antiviral activity against coronaviruses (EC₅₀ = 0.5–2 µM) .
- Enzyme Inhibition : Targets soluble epoxide hydrolase (sEH), reducing viral replication efficiency .
- Key Data :
| Derivative | Target | IC₅₀ (µM) |
|---|---|---|
| Urea analog | sEH | 0.3 |
| Isocyanate | Viral protease | 1.8 |
Q. How can researchers address discrepancies in pharmacological data across studies?
- Analytical Framework :
Batch Consistency : Verify compound purity (HPLC ≥98%) and stereochemistry .
Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 for nAChR studies) .
Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers .
- Example : Variability in IC₅₀ values for nAChR antagonism may arise from differences in receptor subunit composition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
